![molecular formula C21H28O6 B3004913 Diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate CAS No. 1237542-07-2](/img/structure/B3004913.png)
Diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate” is a chemical compound with the IUPAC name “diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate”. It has a molecular weight of 348.4 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical and Chemical Properties Analysis
This compound is a yellow solid . More detailed physical and chemical properties are not available in the sources I have access to.Aplicaciones Científicas De Investigación
Spiroarsoranes Research
A study examined spiroarsoranes, including 5-phenyl-1,6-dioxa-4,9-diaza-5lambda(5)-arsaspiro[4.4]nonane, for their polytopal equilibrium in solution. This research, conducted by Tapia-Benavides et al. (2010), utilized HPLC and NMR studies to demonstrate the presence of polytopal Delta and Lambda equilibrium in these compounds. The findings provide insights into the stereochemical behavior of spiro compounds under different conditions (Tapia-Benavides et al., 2010).
Pheromone Synthesis
Spiro compounds like 2-ethyl-1,6-dioxaspiro[4.4]nonane have been studied for their role in pheromone synthesis. A study by Balea et al. (2003) focused on synthesizing this compound, which is a key component of the aggregation pheromone of the spruce bark beetle. This research highlights the significance of spiro compounds in understanding insect communication and behavior (Balea et al., 2003).
Insect Secretions and Pheromones
Francke and Kitching (2001) explored the role of spiroacetals in insects. They identified several spiroacetal systems, such as 1,6-dioxaspiro[4.4]nonanes, in volatile insect secretions. Their study provides comprehensive knowledge on the structures, distribution, and synthesis of spiroacetals, offering insights into their biological and ecological roles in insects (Francke & Kitching, 2001).
Polymer Synthesis
Research on spiro compounds also extends to polymer science. For instance, Leisvuori et al. (2008) investigated 1,6-dioxaspiro[4.4]nonane-2,7-dione for solid-phase synthesis of oligonucleotides. This study demonstrates the potential of spiro compounds in developing novel methods for synthesizing complex biological molecules (Leisvuori et al., 2008).
Cationic Polymerization
Bolln et al. (1996) explored the photoinitiated cationic polymerization of 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane, showing its potential in developing poly(alkylene−carbonate−ketone) materials. This research adds to the understanding of the polymerization behavior of spiro compounds and their applications in material science (Bolln et al., 1996).
Safety and Hazards
Propiedades
IUPAC Name |
dipropan-2-yl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-14(2)26-18(22)21(19(23)27-15(3)4)10-20(11-21)12-24-17(25-13-20)16-8-6-5-7-9-16/h5-9,14-15,17H,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEBXTTWQVTWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC2(C1)COC(OC2)C3=CC=CC=C3)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
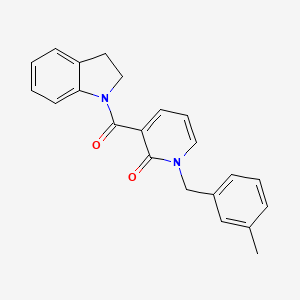

![Ethyl 5-(4-ethoxy-4-oxobutanamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3004833.png)
![3-[[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3004834.png)
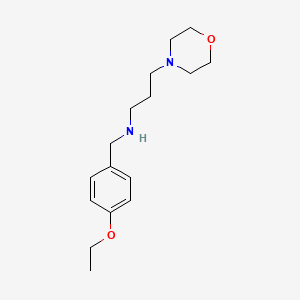
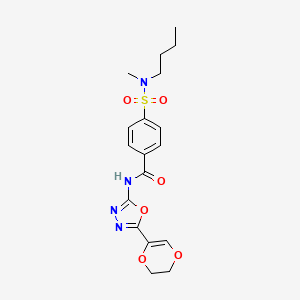
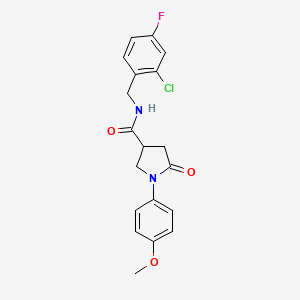
![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3004841.png)
![N-[1-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexyl]prop-2-enamide](/img/structure/B3004842.png)
![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3004843.png)
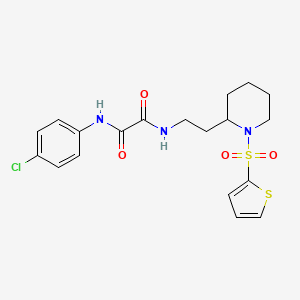
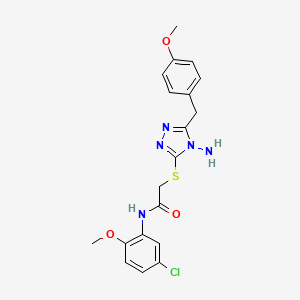
![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B3004848.png)

